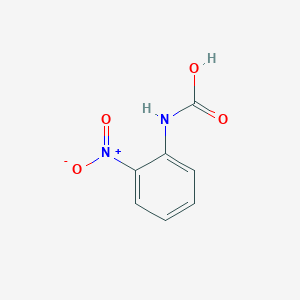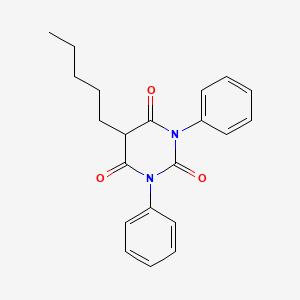
1-Butene, 3,3-dimethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 3,3-dimethoxy-2-methyl- is an organic compound with the molecular formula C7H14O2 It is a derivative of butene, featuring two methoxy groups and a methyl group attached to the butene backbone
Métodos De Preparación
The synthesis of 1-Butene, 3,3-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butene-1-ol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired compound through a substitution reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.
Análisis De Reacciones Químicas
1-Butene, 3,3-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides (e.g., HCl, HBr) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride may produce an alcohol.
Aplicaciones Científicas De Investigación
1-Butene, 3,3-dimethoxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Butene, 3,3-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of new chemical bonds. In substitution reactions, nucleophiles attack the electrophilic carbon atoms, leading to the replacement of the methoxy groups with other functional groups.
Comparación Con Compuestos Similares
1-Butene, 3,3-dimethoxy-2-methyl- can be compared to other similar compounds, such as:
2-Butene, 1,1-dimethoxy-: This compound has a similar structure but differs in the position of the methoxy groups.
3,3-Dimethyl-1-butene: This compound lacks the methoxy groups and has different chemical properties and reactivity.
Propiedades
Número CAS |
1855-71-6 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3,3-dimethoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3,8-4)9-5/h1H2,2-5H3 |
Clave InChI |
CJFHJZULWBTLMH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
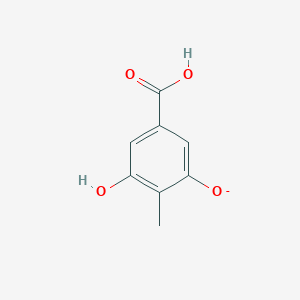


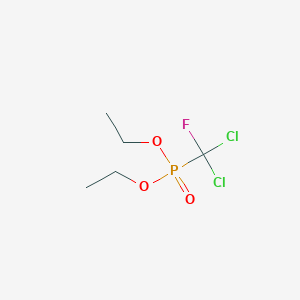
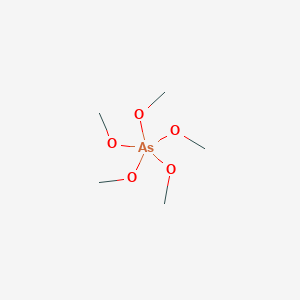
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
